![molecular formula C20H23N5O2 B2934997 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 899726-70-6](/img/structure/B2934997.png)
6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of imidazole compounds without requiring methylation and dehydration steps, which are problematic processes in previous methods .Molecular Structure Analysis
Imidazole compounds have a unique structure with two nitrogen atoms in the five-membered ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions. For example, they can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” would depend on its exact molecular structure.Scientific Research Applications
Luminescence Sensing
One of the notable applications of compounds related to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is in luminescence sensing. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibited selective sensitivity to benzaldehyde derivatives, showcasing their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Lck Kinase Inhibition
Research by Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione, structurally related to the compound , as a competitive inhibitor of lck kinase. This discovery is significant in the context of developing new therapeutic agents (Snow et al., 2002).
Synthesis of Purine Analogs
Alves et al. (1994) discussed the synthesis of disubstituted 1-benzylimidazoles, which are crucial precursors for purine analogs. The significance of this research lies in its contribution to the synthesis of pharmacologically important compounds (Alves et al., 1994).
Cytotoxic Activity Studies
Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibited potent cytotoxic properties against various cancer cell lines. This research indicates the potential therapeutic applications of such compounds in cancer treatment (Deady et al., 2003).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) conducted a study on 7,8-polymethylenepurine derivatives, showing their use in investigating antiviral and antihypertensive activities. Such studies are essential for the development of new drugs in these therapeutic areas (Nilov et al., 1995).
Photosystem II Inhibition
Research by Oettmeier et al. (2001) identified heterocyclic ortho-quinones, including compounds structurally similar to 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione, as excellent inhibitors at the Q(B) site of the photosystem II D1 reaction center protein. This finding has implications for the development of new types of Photosystem II inhibitors (Oettmeier et al., 2001).
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and functional groups. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXPSLGMRXXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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